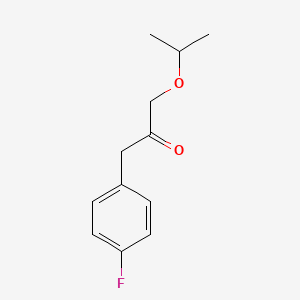

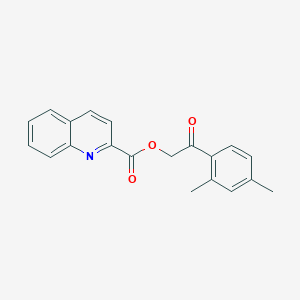

1-(4-Fluorophenyl)-3-isopropoxypropan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

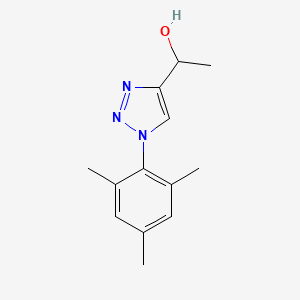

The compound “1-(4-Fluorophenyl)-3-isopropoxypropan-2-one” is likely an organic compound containing a ketone group (C=O) and a fluorophenyl group (C6H4F). The isopropoxy group (OC3H7) and the ketone group are attached to the same carbon atom, forming a propone structure .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography . The fluorine atom would likely have an effect on the electronic structure of the molecule, potentially influencing its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the functional groups present in the molecule. For example, the presence of the fluorine atom could influence the compound’s polarity, boiling point, and reactivity .Scientific Research Applications

Synthesis and Analytical Characterizations

- Synthesis and Characterization of Isomers : A study by Dybek et al. (2019) focused on the synthesis and comprehensive analytical characterization of various isomers related to 1-(4-Fluorophenyl)-3-isopropoxypropan-2-one. This included the use of mass spectrometry, chromatography, and spectroscopy analyses to differentiate between isomers, which is crucial for understanding the substance's properties and potential applications in research settings (Dybek et al., 2019).

Pharmacological Potential

- Cholesterol Absorption Inhibition : Rosenblum et al. (1998) discovered a derivative of this compound, SCH 58235, which acts as a potent inhibitor of cholesterol absorption. This compound demonstrated remarkable efficacy in reducing liver cholesteryl esters in animal models, suggesting its potential in addressing cholesterol-related health issues (Rosenblum et al., 1998).

Structural and Vibrational Properties

- Study of Thioureas : Saeed et al. (2011) conducted a study on the structural and vibrational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, providing insights into the physical and chemical properties of compounds structurally related to this compound (Saeed et al., 2011).

Antitumor Properties

- Development of Antitumor Agents : Chou et al. (2010) explored derivatives of 2-phenylquinolin-4-ones, including compounds related to this compound, revealing significant inhibitory activity against various cancer cell lines. This indicates its potential as an antitumor agent (Chou et al., 2010).

Receptor Binding Studies

- High-Affinity Ligands for Cocaine Receptor : Milius et al. (1991) synthesized N-substituted 3-(4-fluorophenyl)tropane derivatives, showing high affinity at cocaine recognition sites. This study provides a foundational understanding of the receptor binding characteristics of compounds structurally similar to this compound (Milius et al., 1991).

Charge Density Analysis

- Study of Weak Intermolecular Interactions : Chopra et al. (2006) conducted a charge density study on crystalline compounds including 1-(4-Fluorophenyl)-3,6,6-trimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one. This study provides insights into the nature of weak intermolecular interactions, crucial for understanding the chemical behavior of related compounds (Chopra et al., 2006).

Future Directions

properties

IUPAC Name |

1-(4-fluorophenyl)-3-propan-2-yloxypropan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-9(2)15-8-12(14)7-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWGLBGVZLZGMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(=O)CC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E,4E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B2469941.png)

![N-(2-{[2-(anilinocarbonyl)-1-(tert-butyl)hydrazino]carbonyl}phenyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B2469942.png)

![N-(4-methylphenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2469951.png)

![1-((3R,5r,8r,9r,10s,13s,14s,17s)-3-hydroxy-3,13-dimethylhexadecahydro-1h-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B2469953.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2469957.png)